3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine is an organic compound with the molecular formula C11H12N2. It is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring, both of which are substituted with methyl groups.
Preparation Methods
The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can be achieved through several synthetic routes. One common method involves the Paal–Knorr reaction, where 2,5-hexanedione is condensed with 3-aminobenzonitrile under acidic conditions to form the pyrrole ring . Another approach involves the reaction of 2,5-dimethylpyrrole with pyridine derivatives under specific conditions to yield the desired product . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine and pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyridine ring.
Scientific Research Applications
3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, it can inhibit certain enzymes involved in cell proliferation, making it a candidate for anticancer research . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine can be compared with other similar compounds such as:
3-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine: This compound has a similar structure but differs in the position of the pyrrole ring substitution.
2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine: Another isomer with the pyrrole ring attached at a different position on the pyridine ring.
3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: This compound features a thiophene ring instead of a pyridine ring, offering different chemical properties and applications.
Properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-5-6-10(2)13(9)11-4-3-7-12-8-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGCFHFJFPWUCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.